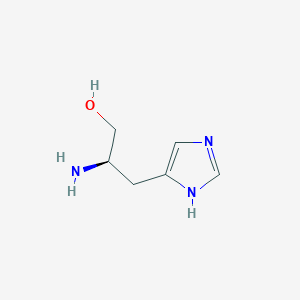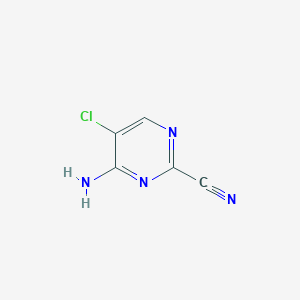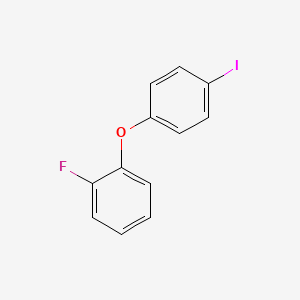
tert-Pentylhydrazine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Pentylhydrazine monohydrochloride is a chemical compound with the molecular formula C5H14N2·HCl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1,1-dimethylpropyl group. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Pentylhydrazine monohydrochloride typically involves the reaction of hydrazine with 1,1-dimethylpropyl chloride in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
tert-Pentylhydrazine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophilic substitution reactions are carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitrogen oxides such as nitric oxide or nitrogen dioxide.
Reduction: Hydrazine derivatives such as 1,1-dimethylhydrazine.
Substitution: Substituted hydrazine derivatives depending on the electrophile used.
科学的研究の応用
tert-Pentylhydrazine monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of tert-Pentylhydrazine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various physiological effects.
類似化合物との比較
tert-Pentylhydrazine monohydrochloride can be compared with other similar compounds such as:
Hydrazine: The parent compound, which lacks the 1,1-dimethylpropyl group.
1,1-Dimethylhydrazine: A derivative of hydrazine with two methyl groups attached to the nitrogen atom.
Methylhydrazine: A derivative of hydrazine with one methyl group attached to the nitrogen atom.
Uniqueness
The presence of the 1,1-dimethylpropyl group in this compound imparts unique chemical and physical properties to the compound, making it distinct from other hydrazine derivatives. This structural modification can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
CAS番号 |
25544-81-4 |
|---|---|
分子式 |
C5H15ClN2 |
分子量 |
138.64 g/mol |
IUPAC名 |
2-methylbutan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-4-5(2,3)7-6;/h7H,4,6H2,1-3H3;1H |
InChIキー |
GEBXCFHSFLKPFR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B8783315.png)

![7-Methyl-[1,8]naphthyridin-4-ylamine](/img/structure/B8783323.png)









![Benzo[h]cinnoline](/img/structure/B8783402.png)
![3,7-Dimethylbenzo[d]isoxazol-5-amine](/img/structure/B8783414.png)
